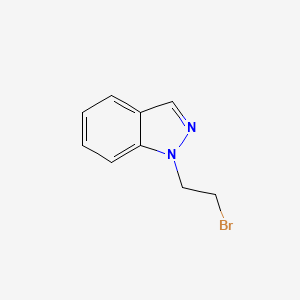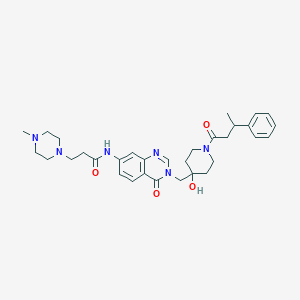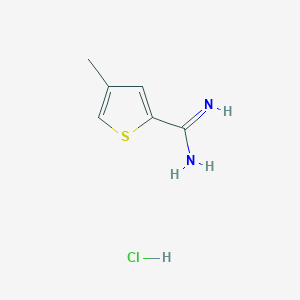
4-Methylthiophene-2-carboximidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthiophene-2-carboximidamidehydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride typically involves the following steps:
Formation of 4-Methylthiophene-2-carboxaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 4-methylthiophene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 4-methylthiophene-2-carboxaldehyde.
Conversion to 4-Methylthiophene-2-carboximidamide: The aldehyde group is then converted to an imidamide group through a reaction with ammonium hydroxide or other suitable amines.
Formation of Hydrochloride Salt: Finally, the imidamide compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylthiophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
4-Methylthiophene-2-carboximidamidehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methylthiophene-2-carboximidamidehydrochloride involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride.
4-Methylthiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Formyl-4-methylthiophene: A related compound with an aldehyde group instead of an imidamide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the imidamide group allows for versatile interactions with various chemical and biological systems .
Propriétés
Formule moléculaire |
C6H9ClN2S |
|---|---|
Poids moléculaire |
176.67 g/mol |
Nom IUPAC |
4-methylthiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-2-5(6(7)8)9-3-4;/h2-3H,1H3,(H3,7,8);1H |
Clé InChI |
CTHPKHPMTURDHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


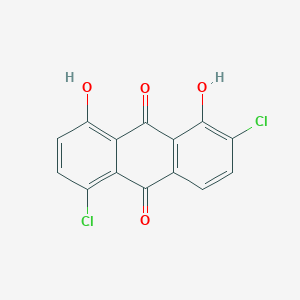
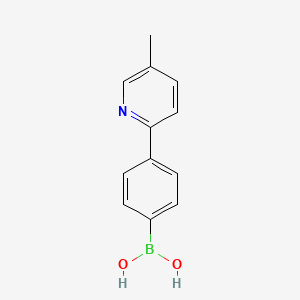

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)

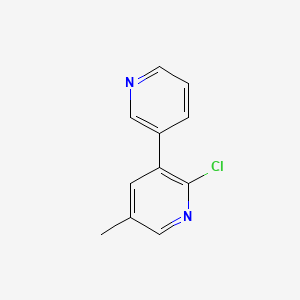
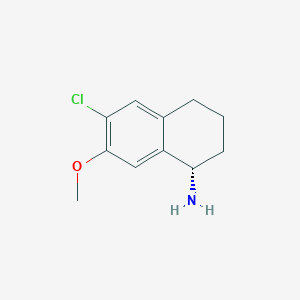
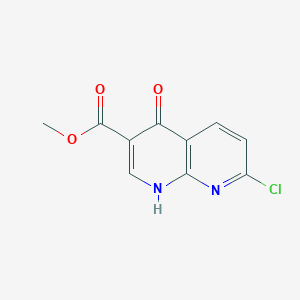
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
